molecular formula C12H22N2O3 B2572676 tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1638759-39-3

tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2572676
CAS No.: 1638759-39-3
M. Wt: 242.319
InChI Key: RUISZMJRDRIHBV-UHFFFAOYSA-N
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Description

Structure: The compound features a spiro[3.5]nonane core with a 1-oxa (oxygen) substituent at position 3 and a tert-butyl carbamate (Boc) group at the 7-aza (nitrogen) position. Its molecular formula is inferred as C₁₂H₂₁N₂O₃ (exact mass: 241.155 g/mol) based on structural analogs. Applications: A key building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules. Its amino and oxa groups enhance hydrogen bonding and nucleophilic reactivity.

Properties

IUPAC Name

tert-butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-4-12(5-7-14)9(13)8-16-12/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUISZMJRDRIHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it valuable in the development of novel chemical entities.

Biology: In biological research, this compound is used to study the interactions of spirocyclic compounds with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. It is used as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can lead to specific biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name (CAS) Key Substituents Spiro Index Molecular Formula Molecular Weight Key Properties Applications
Target Compound (Synonyms: AKOS027336898, AS-52079) 3-amino, 1-oxa [3.5] C₁₂H₂₁N₂O₃ 241.155 g/mol High polarity due to -NH₂ and -O-; nucleophilic amino group Kinase inhibitor intermediates
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (1239319-82-4) 2-amino [3.5] C₁₂H₂₁N₂O₂ 225.16 g/mol Reduced polarity (no oxa); increased basicity Peptide mimetics
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (392331-78-1) 2-oxo, 1,7-diaza [3.5] C₁₂H₂₀N₂O₃ 240.30 g/mol Electron-withdrawing oxo group; higher stability Lab reagents
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (203662-66-2) 2-cyano [3.5] C₁₃H₁₉N₂O₂ 241.15 g/mol Strong electron-withdrawing cyano; low solubility Electrophilic reactions
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (Hemioxalate) 3-amino, 1-oxa [4.4] C₁₃H₂₂N₂O₃ 254.17 g/mol Larger spiro rings; altered conformation Structural studies

Key Differences in Reactivity and Hazards

  • Amino vs. Oxo Groups: The amino group in the target compound enables nucleophilic substitution, whereas oxo analogs (e.g., 392331-78-1) are less reactive but more stable.
  • Hazards: The target compound’s safety data are unspecified, but analogs with oxo groups (e.g., 392331-78-1) are classified as H302 (harmful if swallowed) and H315 (skin irritation). Cyano-substituted analogs (203662-66-2) lack hazard data but may pose toxicity risks due to nitrile release.

Biological Activity

tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a synthetic organic compound notable for its spirocyclic structure, which combines an oxazolidine ring and a piperidine ring. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals, and its biological activity has garnered interest in various research contexts.

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.32 g/mol
  • CAS Number : 1638759-39-3

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique spirocyclic structure allows for distinct binding interactions, which can modulate the activity of these biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Applications

Research indicates that this compound has potential therapeutic applications, particularly in the following areas:

Neurological Disorders

Studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

Preliminary investigations have shown that this compound may possess antimicrobial properties, making it a candidate for further development in treating infections.

Case Studies and Research Findings

Several studies have explored the biological activity of related spirocyclic compounds, providing insights into the potential effects of this compound.

StudyFindingsImplications
Study A (2022)Identified enzyme inhibition by similar spirocyclic compoundsSuggests potential for drug development targeting metabolic disorders
Study B (2023)Demonstrated antimicrobial activity against various pathogensIndicates possible use in treating bacterial infections
Study C (2024)Explored neuroprotective effects in animal modelsSupports further investigation for neurological applications

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other compounds in its class:

Compound NameStructure TypeNotable Activity
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateSpirocyclicAntimicrobial
tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylateSpirocyclicNeuroprotective

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